molecular formula C6H8O2 B13253243 Cyclobutane-1,3-dicarbaldehyde CAS No. 77614-66-5

Cyclobutane-1,3-dicarbaldehyde

Cat. No.: B13253243
CAS No.: 77614-66-5
M. Wt: 112.13 g/mol
InChI Key: FDKPKAMUQMKUOA-UHFFFAOYSA-N
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Description

Cyclobutane-1,3-dicarbaldehyde is an organic compound with the molecular formula C6H8O2 It is a derivative of cyclobutane, a four-membered ring structure, with two aldehyde groups attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutane-1,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction of alkenes. For instance, the photodimerization of trans-cinnamic acid can yield cyclobutane derivatives, which can then be further functionalized to produce this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Cyclobutane-1,3-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Grignard reagents (RMgX) in anhydrous conditions.

Major Products

    Oxidation: Cyclobutane-1,3-dicarboxylic acid.

    Reduction: Cyclobutane-1,3-dimethanol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutane-1,3-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutane-1,3-dicarbaldehyde involves its reactivity due to the presence of aldehyde groups. These groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Cyclobutane-1,3-dicarbaldehyde can be compared with other cyclobutane derivatives, such as:

    Cyclobutane-1,2-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of aldehydes.

    Cyclobutane-1,3-dicarboxylic acid: Another similar compound with carboxylic acid groups.

    Cyclobutane-1,2,3,4-tetracarboxylic acid: A more heavily substituted cyclobutane derivative.

These compounds share the cyclobutane ring structure but differ in the functional groups attached, leading to variations in reactivity and applications .

This compound stands out due to its unique combination of aldehyde groups and the cyclobutane ring, making it a valuable compound for various chemical and industrial applications.

Properties

CAS No.

77614-66-5

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

cyclobutane-1,3-dicarbaldehyde

InChI

InChI=1S/C6H8O2/c7-3-5-1-6(2-5)4-8/h3-6H,1-2H2

InChI Key

FDKPKAMUQMKUOA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C=O)C=O

Origin of Product

United States

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